Lipophilicity and Membrane Permeability Advantage
5-Amino-3-(3-fluorophenyl)isoxazole exhibits a higher calculated logP value of 2.64 compared to 2.50 for the non-fluorinated analog 5-amino-3-phenylisoxazole (CAS 4369-55-5) [1]. This 0.14 logP increase corresponds to approximately a 1.38-fold enhancement in octanol-water partition coefficient, which is predictive of improved passive membrane diffusion and oral absorption [2]. The polar surface area (PSA) remains identical at 52.05 Ų for both compounds [3], indicating that the lipophilicity gain does not compromise hydrogen-bonding capacity.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.64 |
| Comparator Or Baseline | 5-Amino-3-phenylisoxazole (CAS 4369-55-5): LogP = 2.50 |
| Quantified Difference | ΔLogP = +0.14 (∼1.38× higher partition coefficient) |
| Conditions | Predicted values from Chemsrc database using ACD/Labs or similar algorithm |
Why This Matters
Higher lipophilicity enhances membrane permeability, a critical parameter for achieving oral bioavailability in drug candidates and improving intracellular target engagement.
- [1] Chemsrc. 5-Amino-3-(3-fluorophenyl)isoxazole (CAS 119162-50-4) LogP data. Accessed 2026. View Source
- [2] Bhattarai P, Trombley TA, Altman RA. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. 2026. View Source
- [3] Chemsrc. 5-Amino-3-phenylisoxazole (CAS 4369-55-5) LogP and PSA data. Accessed 2026. View Source
